cefpirome sulfate
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Overview
Description
Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Characterization of Cefpirome Sulfate
This compound, a compound related to your chemical of interest, has been synthesized through a series of reactions starting with 7-ACA and 2,3-cyclopentenopyridine. This process involves several steps, including salt exchange and condensation, leading to an overall yield of about 57% (Wang Xian-deng, 2008).
Structural Elucidation of Impurities in Cefdinir
Research has been conducted on identifying and characterizing impurities in Cefdinir, a drug closely related to the compound you mentioned. This study employed high-performance liquid chromatography (HPLC) and isolated these impurities for structural analysis using techniques like NMR, IR, and MS (K. Rao et al., 2007).
Schiff Base Metal Complexes Derived from Cefotaxime
A study synthesized Schiff base derivatives of cefotaxime antibiotic and prepared metal complexes with these compounds. The chemical structures of the ligands and the stereo-chemical structures of the metal complexes were characterized using various analytical techniques (A. J. Abdulghani & Rashad Hussain, 2015).
Synthesis of Novel Schiff Bases and Their Applications
Novel Schiff bases have been synthesized using a compound structurally related to your chemical of interest. These bases were characterized using multiple techniques and evaluated for their corrosion inhibition properties and antibacterial activity against various bacterial strains (H. A. Jaber et al., 2019).
Synthesis of Cephem Derivatives for Use in ADEPT Approaches
A cephalosporin derivative has been synthesized as a carrier for a range of drugs containing an amino group. This research includes the synthesis of intermediates and related products, along with complete NMR characterization (Lorena Blau et al., 2008).
Identification and Synthesis of Impurities in Ceftazidime
A study focused on the process development of Ceftazidime, identifying a new impurity exceeding certain limits. The impurity was synthesized and characterized through various spectroscopic techniques (Bin Qu et al., 2020).
Properties
Molecular Formula |
C22H24N6O9S3 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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